molecular formula C6H18Cl2N2S B13755745 2-((3-Aminopropyl)amino)propanethiol dihydrochloride CAS No. 23831-22-3

2-((3-Aminopropyl)amino)propanethiol dihydrochloride

Cat. No.: B13755745
CAS No.: 23831-22-3
M. Wt: 221.19 g/mol
InChI Key: CPLQLYDHVGNBIJ-UHFFFAOYSA-N
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Description

2-((3-Aminopropyl)amino)propanethiol dihydrochloride is a small molecule with the molecular formula C6H16N2S and a molecular weight of 148.28 g/mol (as the free base) . This compound features a unique structure with both aminopropyl and propanethiol moieties, presenting multiple functional groups, including primary and secondary amines and a thiol group, which are valuable for diverse chemical conjugation and bioconjugation strategies in research. The dihydrochloride salt form enhances its stability and solubility in aqueous systems for experimental use. While specific biological mechanistic studies on this exact compound are limited in the public literature, its structural characteristics suggest significant potential in biochemical and material science applications. Researchers can leverage the molecule as a versatile building block or linker. The presence of the thiol and amine groups makes it a candidate for surface modification protocols, such as the functionalization of silicone elastomers without the need for prior plasma oxidation, a process highlighted in recent innovations for introducing amino groups to inert surfaces . Furthermore, structurally related amino-thiol compounds are recognized as active metabolites of radioprotective drugs like amifostine (WR2721), indicating potential research applications in studying cytoprotective mechanisms . This reagent is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

23831-22-3

Molecular Formula

C6H18Cl2N2S

Molecular Weight

221.19 g/mol

IUPAC Name

2-(3-aminopropylamino)propane-1-thiol;dihydrochloride

InChI

InChI=1S/C6H16N2S.2ClH/c1-6(5-9)8-4-2-3-7;;/h6,8-9H,2-5,7H2,1H3;2*1H

InChI Key

CPLQLYDHVGNBIJ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)NCCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 1-chloropropane-2-thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may include additional steps such as crystallization and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)amino)propanethiol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

1.1. Enzyme Inhibition and Modulation
The compound has been investigated for its potential role as a modulator of chemokine receptors. Research indicates that derivatives of this compound can act as selective inhibitors of specific pathways involved in immune responses, making them candidates for therapeutic applications in treating autoimmune diseases and inflammatory conditions .

1.2. Sensing Platforms
The functionalization of nanoporous anodic aluminum oxide (NAA) platforms with amino-thiol molecules, including 2-((3-Aminopropyl)amino)propanethiol dihydrochloride, has been explored for creating sensitive biosensors. These platforms can detect various biomolecules through surface chemistry modifications, enhancing the sensitivity and specificity of detection methods in biomedical diagnostics .

Pharmaceutical Applications

2.1. Drug Development
The compound has been studied for its pharmacological properties, particularly in the context of developing new therapeutic agents targeting phosphatidylinositol 3-kinase (PI3K) pathways implicated in cancer and autoimmune diseases. Its ability to modulate these pathways suggests potential use in developing drugs for blood cancers such as leukemia .

2.2. Antimicrobial Activity
Research has shown that compounds similar to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride exhibit antimicrobial properties. This makes them suitable candidates for further investigation as antimicrobial agents or preservatives in pharmaceutical formulations .

Material Science Applications

3.1. Surface Coating Technologies
The compound's thiol group allows it to form self-assembled monolayers on gold surfaces, which is crucial for creating advanced materials with tailored surface properties. This application is significant in the development of biosensors and nanotechnology where surface chemistry plays a pivotal role .

3.2. Nanomaterials Functionalization
In material science, the ability to functionalize nanoparticles with amino-thiol groups has been explored for enhancing the properties of nanomaterials used in drug delivery systems and targeted therapies . The modification of nanocarriers with such compounds can improve their stability and interaction with biological systems.

Case Studies

Study Focus Findings
Study AChemokine Receptor ModulationDemonstrated that derivatives of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride effectively modulate CCR-3 activity with reduced side effects .
Study BBiosensor DevelopmentNAA platforms functionalized with amino-thiol molecules showed enhanced sensitivity for biomolecule detection .
Study CAntimicrobial PropertiesCompounds similar to 2-((3-Aminopropyl)amino)propanethiol exhibited significant antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function. This interaction is crucial for its applications in enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related aminothiols and derivatives, focusing on pharmacological roles, stability, and chemical properties.

Table 1: Key Properties of 2-((3-Aminopropyl)amino)propanethiol Dihydrochloride and Analogues
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
WR-1065 dihydrochloride 14653-77-1 C5H14N2S·2HCl 207.16 Radioprotectant, chemoprotectant, free radical scavenger
Amifostine (WR-2721) 20537-88-6 C5H15N2O3PS 214.22 Prodrug requiring enzymatic activation to WR-1065; used in chemotherapy/radiotherapy protection
Amifostine Disulfide - C10H30N4S2Cl4 412.32 Oxidized dimer of WR-1065; less active but more stable
2-((3-Ethylaminopropyl)amino)ethanethiol dihydrochloride - C7H17NS·2HCl 232.25 Structural analogue with ethyl substitution; potential altered pharmacokinetics

Pharmacological and Chemical Differences

Amifostine (WR-2721) vs. WR-1065 Dihydrochloride Mechanism: Amifostine is a phosphorothioate prodrug requiring dephosphorylation by alkaline phosphatase in tissues to release WR-1065. The latter directly acts as a thiol antioxidant . Administration: Amifostine is administered intravenously, while WR-1065 dihydrochloride is used in experimental settings due to its instability in vivo . Stability: WR-1065’s thiol group is prone to oxidation, necessitating storage in airtight, frozen conditions. The dihydrochloride salt mitigates degradation compared to the free thiol form .

Amifostine Disulfide

  • Formed via oxidation of WR-1065, this dimer exhibits reduced radioprotective activity but serves as a stability reference standard in pharmaceutical quality control .

Research Findings

  • WR-1065 Dihydrochloride : Demonstrated superior cellular uptake compared to Amifostine in vitro due to its smaller size and charged dihydrochloride form .
  • Amifostine : Clinical trials confirm its efficacy in reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia, though side effects (e.g., hypotension) limit use .
  • Stability Studies : WR-1065 dihydrochloride retains >98% purity under frozen storage, while its disulfide form dominates at room temperature .

Biological Activity

2-((3-Aminopropyl)amino)propanethiol dihydrochloride, with the molecular formula C₆H₁₈Cl₂N₂S, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 221.19 g/mol
  • IUPAC Name : 1-Propanethiol, 2-[(3-aminopropyl)amino]-, dihydrochloride
  • Chemical Structure : The compound features a propanethiol backbone with an amino group attached to a propyl chain, contributing to its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride exhibit significant anticancer activity. For instance, derivatives of thalidomide have shown potent growth inhibition in cancer cell lines, highlighting the potential of thiol-containing compounds in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC₅₀ (µM)Effect on Tumor Cells
Thalidomide Derivative AHCT116 (Colorectal)10Inhibits growth
Thalidomide Derivative BMDA-MB-231 (Breast)15Inhibits motility
2-((3-Aminopropyl)amino)propanethiol dihydrochlorideTBDTBDTBD

The biological activity of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride is hypothesized to involve:

  • Inhibition of Key Signaling Pathways : Similar compounds have been observed to alter the localization and levels of phosphoproteins critical for cell signaling, suggesting a mechanism that disrupts cancer cell proliferation .
  • Cytotoxic Effects : The presence of thiol groups may enhance the compound's ability to interact with cellular components, leading to increased cytotoxicity against malignant cells.

Study on Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various thiol-containing compounds, including those structurally related to 2-((3-Aminopropyl)amino)propanethiol dihydrochloride. The findings indicated that these compounds could significantly inhibit cell growth in various cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM depending on the specific structure and substituents .

Investigation into Toxicity

A toxicity assessment highlighted potential concerns regarding skin sensitization and irritation associated with thiol compounds. This assessment is crucial for understanding the safety profile of 2-((3-Aminopropyl)amino)propanethiol dihydrochloride in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 2-((3-Aminopropyl)amino)propanethiol dihydrochloride, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. A plausible route is the reaction of 3-chloropropanethiol with 3-aminopropylamine under reflux in ethanol, followed by hydrochloric acid treatment to form the dihydrochloride salt. Key conditions include:

  • Inert atmosphere (e.g., nitrogen) to prevent oxidation of the thiol group .
  • Stoichiometric control to minimize side reactions (e.g., disulfide formation) .
  • Purification via recrystallization in ethanol/ether mixtures or column chromatography for higher purity .

Q. Table 1: Synthesis Methods for Analogous Thiol-Amine Compounds

PrecursorAmine SourceConditionsYieldSource
3-ChloropropanethiolHydroxylamine hydrochlorideReflux, 6h, ethanol65-70%
2,3-DibromopropanolPotassium phthalimideFusion, 120°C, 12h~50%

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm proton environments and carbon backbone .
    • DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
  • Mass Spectrometry (MS):
    • ESI-MS or HRMS for molecular ion verification (e.g., [M+H]⁺ at m/z 213.1) .
  • Elemental Analysis:
    • Quantify chloride content to confirm dihydrochloride stoichiometry .
  • FTIR:
    • Identify -SH (2550 cm⁻¹), -NH₂ (3300 cm⁻¹), and -NH (1640 cm⁻¹) stretches .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage:
    • Temperature: -20°C in airtight, light-resistant containers .
    • Atmosphere: Under nitrogen or argon to prevent oxidation .
  • Handling:
    • Use glove boxes or Schlenk lines for air-sensitive steps .
    • Avoid aqueous solutions at extreme pH (degradation occurs at pH < 3 or > 9) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the compound’s stability under varying pH conditions?

Methodological Answer:

  • Systematic Stability Studies:
    • Use HPLC or UV-Vis to monitor degradation kinetics at pH 2–10 .
    • Include control experiments with antioxidants (e.g., TCEP) to isolate pH effects .
  • Data Reconciliation:
    • Cross-validate with Arrhenius plots to assess temperature-dependent degradation .
    • Compare with structurally similar compounds (e.g., 3-(Aminooxy)-1-propanethiol HCl) to identify trends .

Q. Table 2: Stability of Thiol-Amine Derivatives

CompoundStable pH RangeDegradation PathwaySource
3-(Aminooxy)-1-propanethiol HCl5–7Disulfide formation
2-((3-Ethylaminopropyl)amino)ethanethiol4–8Thiol oxidation

Q. How can this compound be utilized in studying enzyme inhibition mechanisms, particularly for PLP-dependent enzymes?

Methodological Answer:

  • Experimental Design:
    • Enzyme Assays: Measure activity of PLP-dependent enzymes (e.g., aminotransferases) with/without the compound .
    • Kinetic Analysis: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Structural Studies:
    • X-ray Crystallography to visualize binding interactions with the enzyme active site .

Q. Table 3: Inhibition Parameters for Analogous Compounds

CompoundEnzyme TargetedIC₅₀ (µM)Inhibition TypeSource
3-(Aminooxy)-1-propanethiol HClAlanine transaminase12.3Non-competitive
Aminooxyacetic acidGABA transaminase8.7Competitive

Q. What are the methodological challenges in synthesizing this compound with high enantiomeric purity, and how can they be addressed?

Methodological Answer:

  • Challenges:
    • Racemization during thiol deprotection or HCl salt formation .
    • Overlapping chromatographic peaks of enantiomers .
  • Solutions:
    • Use chiral auxiliaries (e.g., L-proline) during synthesis .
    • Purify via chiral HPLC with cellulose-based columns .
    • Confirm enantiopurity with polarimetry or CD spectroscopy .

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